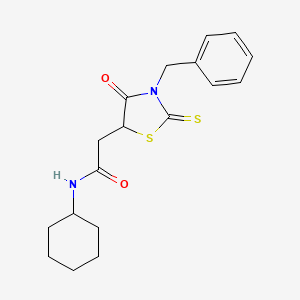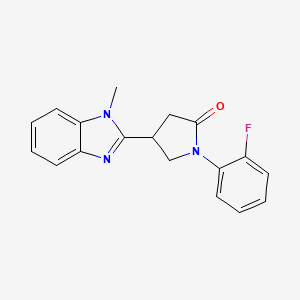![molecular formula C16H12N4O2 B11055476 [5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile](/img/structure/B11055476.png)
[5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, benzyloxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the amino, benzyloxy, and cyano groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, 5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE is investigated for its potential therapeutic properties. Its structure allows for the design of molecules that can interact with specific biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications that require specific chemical and physical characteristics.
Mechanism of Action
The mechanism by which 5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE exerts its effects involves interactions with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The benzyloxy group can also play a role in modulating the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE: Unique due to its combination of functional groups.
5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE: Similar structure but with a methyl group instead of a cyano group.
5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE: Similar structure but with an ethyl group instead of a cyano group.
Uniqueness
The uniqueness of 5-AMINO-2-(BENZYLOXY)-4-CYANO-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial applications.
Properties
Molecular Formula |
C16H12N4O2 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-(5-amino-4-cyano-2-methyl-2-phenylmethoxyfuran-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H12N4O2/c1-16(21-10-11-5-3-2-4-6-11)14(12(7-17)8-18)13(9-19)15(20)22-16/h2-6H,10,20H2,1H3 |
InChI Key |
BTDLMULHNBULGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,5-difluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11055395.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B11055410.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11055418.png)
![7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11055420.png)
![2-(4-Bromophenyl)pyrido[2,3-b]pyrazine](/img/structure/B11055423.png)
![2-bromo-4a-methyl-9-oxo-4a,5,6,7-tetrahydro-7a,4-(epiminomethano)cyclopenta[b]pyridine-3,4(1H)-dicarbonitrile](/img/structure/B11055426.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055440.png)
![4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11055444.png)
![2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11055446.png)
![1-[(4-methylphenyl)sulfonyl]-10b-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B11055452.png)

![2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B11055456.png)
